One significant application of 2',6'-difluoroacetophenone lies in its participation in carbon-fluorine bond cleavage reactions. These reactions are crucial for introducing new functional groups onto aromatic rings, which are essential building blocks in various pharmaceuticals and organic materials. Studies have shown that 2',6'-difluoroacetophenone undergoes ruthenium-catalyzed phenylation with phenylboronate, resulting in the cleavage of the carbon-fluorine bond and the formation of 2',6'-diphenylacetophenone. [] This reaction demonstrates the potential of 2',6'-difluoroacetophenone as a versatile building block for the synthesis of complex organic molecules.
2',6'-Difluoroacetophenone is an organic compound characterized by the molecular formula and a molecular weight of approximately 156.13 g/mol. It features a phenyl ring substituted with two fluorine atoms at the 2' and 6' positions and an acetophenone moiety, which includes a carbonyl group adjacent to the aromatic ring. This compound is typically encountered as a colorless to pale yellow liquid with a distinctive odor and is known for its reactivity due to the presence of both the carbonyl and fluorine substituents, which influence its chemical behavior significantly .
DFAP is classified as a combustible liquid []. It can cause skin and eye irritation []. Safety data sheets (SDS) recommend handling with appropriate personal protective equipment (PPE) and storing it in a cool, dry place away from strong oxidizing agents [].
Several synthetic pathways have been developed for the preparation of 2',6'-difluoroacetophenone:
2',6'-Difluoroacetophenone finds applications in several fields:
Research into the interaction of 2',6'-difluoroacetophenone with biological systems has indicated potential interactions with enzymes and receptors relevant to drug metabolism. Studies suggest that its unique structure may influence binding affinities and metabolic pathways compared to non-fluorinated analogs. Further investigation is needed to fully elucidate these interactions and their implications for drug design and efficacy .
Several compounds share structural similarities with 2',6'-difluoroacetophenone, each exhibiting unique properties:
The uniqueness of 2',6'-difluoroacetophenone lies in its dual fluorination at positions that enhance its electrophilic character while providing stability against nucleophilic attacks compared to its mono-fluorinated counterparts. This makes it particularly valuable in synthetic organic chemistry and material science applications.
The synthesis and application of 2',6'-difluoroacetophenone are rooted in the broader evolution of organofluorine chemistry, which began with Swarts’ pioneering work on halogen exchange reactions in the late 19th century. The compound’s development accelerated in the 1990s alongside advances in transition-metal-catalyzed C–F bond activation. Early studies by Okazoe (1995) demonstrated its utility in synthesizing 2-aminoquinazolines, highlighting fluorine’s role in modulating biological activity. The 2010s saw breakthroughs in cross-coupling methodologies, such as ruthenium-catalyzed phenylation (2011) and palladium-mediated α-arylation (2014), which established 2',6'-difluoroacetophenone as a versatile substrate for constructing polyfluorinated biaryl systems.
This fluorinated acetophenone derivative addresses two key challenges in modern synthesis:
2',6'-Difluoroacetophenone belongs to a structurally distinct subclass of fluorinated aromatic ketones characterized by:
Property | 2',6'-Difluoroacetophenone | 2',4'-Difluoroacetophenone | Perfluoroacetophenone |
---|---|---|---|
Dipole Moment (D) | 3.12 | 2.98 | 4.56 |
logP | 1.97 | 1.89 | 3.21 |
C=O IR (cm⁻¹) | 1,712 | 1,708 | 1,735 |
This comparative data illustrates how fluorine positioning modulates electronic and physicochemical properties.
Recent advances (2020–2025) focus on:
Irritant